2,2',4-Trichlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of PCBs typically involves the direct chlorination of biphenyl, which can result in a mixture of congeners with different degrees and patterns of chlorination. Specific PCB congeners can be synthesized through controlled chlorination or through the use of directing groups that guide the placement of chlorine atoms on the biphenyl skeleton. For example, the synthesis of a supercrowded tetraferrocenylthiophene involved a fourfold Negishi ferrocenylation, which, while not directly related to PCBs, demonstrates the type of complex organic synthesis that can be applied to produce specific organic molecules .
Molecular Structure Analysis
The molecular structure of PCBs is characterized by two phenyl rings connected by a single bond, allowing for rotation about this axis. The degree of coplanarity between the rings can influence the molecule's biological activity and environmental behavior. For instance, the crystal structure of a coplanar PCB derivative was described, with a torsion angle that agrees with calculated values in aqueous solution . The dihedral angle between the phenyl rings can vary, as seen in different PCB congeners, affecting their physical and chemical properties .
Chemical Reactions Analysis
PCBs can undergo various chemical reactions, including dechlorination, which can occur under certain environmental conditions or through remediation efforts. For example, photolysis of 2,4,6-Trichlorobiphenyl in neutral and alkaline alcoholic solutions has been studied, revealing predominant dechlorination at the 2-position in neutral solution and competitive elimination between the ortho and para chlorine atoms in the presence of alkali . The metabolism of PCBs by organisms can also lead to different metabolites, such as those excreted in bile via the mercapturic acid pathway .
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBs are influenced by the number and position of chlorine atoms on the biphenyl rings. These properties include solubility in organic solvents, melting and boiling points, vapor pressure, and chemical reactivity. The presence of chlorine atoms can also affect the molecule's ability to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, which can be relevant for their environmental fate and biological effects .
Scientific Research Applications
Synthesis of Chlorinated Biphenyls : A study by Bergman and Wachtmeister (1977) discussed the synthesis of several chlorinated biphenyls, including 2,4,6-Trichlorobiphenyl. They established a method involving acetylation, chlorination, and coupling processes to create these compounds, which are important for further research in organic chemistry and environmental sciences (Bergman & Wachtmeister, 1977).
Analytical Detection : Lam and Kopanica (1984) developed a method for determining trichlorobiphenyl concentrations using adsorptive stripping voltammetry. This technique is significant for environmental monitoring and analysis of water and waste samples (Lam & Kopanica, 1984).
Photolytic Dechlorination : Nishiwaki et al. (1979) investigated the photolytic dechlorination of 2,4,6-Trichlorobiphenyl, examining the reactivity and selectivity of this process in different solutions. This research is crucial for understanding the environmental degradation of such compounds (Nishiwaki, Usui, Anda, & Hida, 1979).
Metabolism in Organisms : Moza et al. (1976) studied the metabolism of trichlorobiphenyl in the marsh plant Veronica Beccabunga, which is essential for understanding the environmental impact and bioaccumulation of these compounds (Moza, Kilzer, Weisgerber, & Klein, 1976).
Solubility in Supercritical Fluids : Anitescu and Tavlarides (1999) presented data on the solubility of various polychlorinated biphenyls, including trichlorobiphenyls, in supercritical fluids. This research has implications for the extraction and environmental remediation processes (Anitescu & Tavlarides, 1999).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-1-(2-chlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKYCYQDUUXNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073492 | |
Record name | 2,2',4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4-Trichlorobiphenyl | |
CAS RN |
37680-66-3 | |
Record name | 2,2',4-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4-Trichlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',4-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA6CZ8O8B4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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